2,3,24-Trihydroxyolean-12-en-28-oic acid
Overview
Description
Synthesis Analysis
The synthesis of triterpenoids similar to 2,3,24-Trihydroxyolean-12-en-28-oic acid often involves complex reactions starting from more readily available triterpenes such as oleanolic acid. For instance, an efficient partial synthesis of a closely related compound, 25-acetoxy-3α-hydroxyolean-12-en-28-oic acid, from oleanolic acid has been developed, employing photochemical reactions for introducing substituents at specific positions on the molecule (Sun, Fang, & Hu, 2008).
Molecular Structure Analysis
The molecular structure of triterpenoids like 2,3,24-Trihydroxyolean-12-en-28-oic acid is characterized by a pentacyclic framework with hydroxy groups and a carboxylic acid moiety. These functional groups play a crucial role in the molecule's reactivity and biological activity. For example, the structure of 3beta,6beta-dihydroxyolean-12-en-27-oic acid, a compound with a similar structure, has been elucidated to consist of five fused six-membered rings with specific conformations influenced by the presence of hydroxy and carboxy groups (Hongxiang Sun & Yuan-jiang Pan, 2004).
Scientific Research Applications
Natural Source and Characterization : The compound 2α,24–diacetoxy–3β–hydroxyolean–12–en–28–oic acid, which is closely related to 2,3,24-Trihydroxyolean-12-en-28-oic acid, was characterized from the rhizomes of Nelumbo nucifera, demonstrating the natural occurrence and structural elucidation of similar compounds in plants (Chaudhuri & Singh, 2013).
Synthetic Derivatives and Bioactivity : A study explored the synthesis of hyptatic acid-A (a closely related compound) from maslinic acid, indicating the potential for creating bioactive derivatives through chemical modifications (García-Granados et al., 2007).
Cancer Research Applications : Oleanolic acid (3β-hydroxyolean-12-en-28-oic acid), closely resembling the compound , has shown potential in cancer prevention and therapy. Its derivatives can modulate multiple signaling pathways in tumor cells, indicating the potential therapeutic applications of similar triterpenoids (Shanmugam et al., 2014).
Anti-Inflammatory Activities : Metabolites derived from the microbial transformation of oleanolic acid exhibited significant anti-inflammatory activities. This underscores the potential of biotransformation processes in enhancing the bioactivity of triterpenoids like 2,3,24-Trihydroxyolean-12-en-28-oic acid (Yan et al., 2018).
Antimicrobial Activity : A study on the antimicrobial activity of various oleanane-type triterpenoids, including compounds structurally similar to 2,3,24-Trihydroxyolean-12-en-28-oic acid, demonstrated significant antibacterial activity against various microorganisms. This suggests potential applications in antimicrobial treatments (Wang et al., 2015).
Cosmetic Applications : Isolated triterpenes from Fragraea fragrans, including 3-hydroxyolean-12-en-28-oic acid (structurally similar to the compound of interest), showed potential for use in cosmetics due to their biological activities, such as anti-tumor and anti-inflammatory properties (Basir & Julinar, 2012).
α-Glucosidase Inhibitory Activity : The transformed products of oleanolic acid through biotransformation demonstrated potent inhibition of α-glucosidase enzyme, indicating potential applications in managing diabetes-related conditions (Choudhary et al., 2008).
properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22+,23+,26-,27+,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNHLTKFBKYDOJ-ZDNZHVAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H]([C@]3(C)CO)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,24-Trihydroxyolean-12-en-28-oic acid |
Citations
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